![molecular formula C6H6F3NO2 B6279972 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE CAS No. 1934954-65-0](/img/no-structure.png)

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

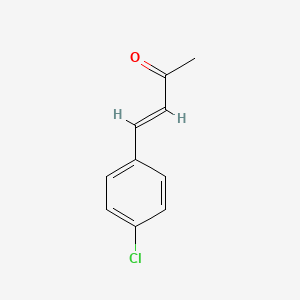

This compound is a derivative of oxazine, a heterocyclic compound that can be formally derived from benzene, and its reduction products, by suitable substitution of carbon (and hydrogen) atoms by nitrogen and oxygen . Oxazine derivatives have attracted much synthetic interest due to their wide range of biological activities .

Synthesis Analysis

The synthesis of oxazine derivatives has been achieved through various methods. One approach involves the Mitsunobu reaction and sequential cyclization . Another method involves the condensation of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . These reactions can be regarded as 1,4-dipolar addition reactions .Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis

The reactions involved in the synthesis of oxazine derivatives can be regarded as 1,4-dipolar addition reactions . In some cases, the reactions failed to undergo the final elimination, leading to the isolation of dihydro analogs .Physical And Chemical Properties Analysis

Oxazine derivatives are known to exhibit solvatochromism . Solvatochromism is the ability of a chemical substance to change color due to a change in its solvation shell, a phenomenon often due to a change in solvent polarity.Mechanism of Action

While the specific mechanism of action for “1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE” is not explicitly mentioned in the search results, oxazine derivatives have been found to possess important biological activities like sedative, analgesic, antipyretic, anticonvulsant, antitubercular, antitumour, antimalarial and antimicrobial .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE involves the reaction of 2-aminoethanol with trifluoroacetyl chloride to form 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with ethylene oxide to form 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide. The final step involves the reaction of 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide with 2-chloroacetaldehyde to form the target compound.", "Starting Materials": [ "2-aminoethanol", "trifluoroacetyl chloride", "ethylene oxide", "2-chloroacetaldehyde" ], "Reaction": [ "Step 1: Reaction of 2-aminoethanol with trifluoroacetyl chloride to form 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide", "Step 2: Reaction of 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide with ethylene oxide to form 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide", "Step 3: Reaction of 2-(2-hydroxyethyl)-2,2,2-trifluoroacetamide with 2-chloroacetaldehyde to form 1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE" ] } | |

CAS RN |

1934954-65-0 |

Product Name |

1-(5,6-DIHYDRO-4H-[1,4]OXAZIN-2-YL)-2,2,2-TRIFLUORO-ETHANONE |

Molecular Formula |

C6H6F3NO2 |

Molecular Weight |

181.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.